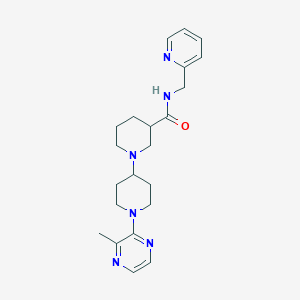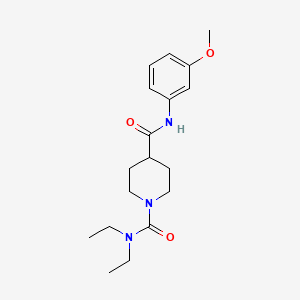
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as CDPH, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPH is a hydrazone derivative that is synthesized from 3-chlorobenzaldehyde and 4,6-diphenyl-2-pyrimidinylhydrazine. This compound has been shown to have a range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of several key enzymes, including topoisomerase II and telomerase. In addition, this compound has been shown to modulate the expression of several key genes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has a range of biochemical and physiological effects, including antitumor, antioxidant, and anti-inflammatory effects. This compound has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have potent antioxidant and anti-inflammatory effects, which may make it useful for the treatment of a range of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its broad range of biological activities, which make it a potentially useful compound for the treatment of a range of diseases and conditions. In addition, 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of interest is the further characterization of the mechanism of action of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, which could provide insights into its potential uses in the treatment of cancer and other diseases. Finally, there is a need for further studies on the safety and toxicity of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, particularly in animal models, in order to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is a relatively straightforward process that involves the reaction of 3-chlorobenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been extensively studied, and several different methods have been developed for its preparation.
Scientific Research Applications
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects. In particular, 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have potent antioxidant and anti-inflammatory effects, which may make it useful for the treatment of a range of diseases and conditions.
properties
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4/c24-20-13-7-8-17(14-20)16-25-28-23-26-21(18-9-3-1-4-10-18)15-22(27-23)19-11-5-2-6-12-19/h1-16H,(H,26,27,28)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVLDHSRNKXIRW-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5403647.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5403652.png)
![4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5403666.png)
![2-methyl-5-[1-(4-methylpentanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5403671.png)
![1-(4-amino-5-cyanopyrimidin-2-yl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5403680.png)
![methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5403688.png)

![4-pyrrolidin-1-yl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5403706.png)

![N-ethyl-N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5403722.png)

![methyl ({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5403729.png)
![2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)